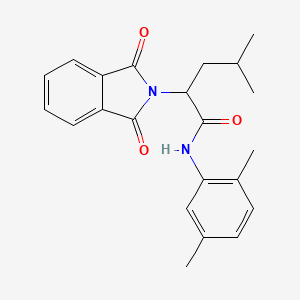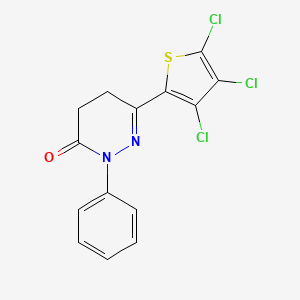![molecular formula C19H25N3O2 B3944411 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine](/img/structure/B3944411.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
Übersicht
Beschreibung
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have gained popularity in recent years. These drugs are structurally similar to the psychedelic drug mescaline and have been found to produce similar effects. NBOMe compounds have been reported to cause adverse effects such as seizures, cardiovascular complications, and even death. Despite these risks, NBOMe compounds continue to be used recreationally and have become a growing concern for public health authorities.
Wirkmechanismus
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds are believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is responsible for regulating mood, perception, and cognition, and is believed to be the primary target of this compound compounds. By binding to this receptor, this compound compounds are thought to produce the hallucinogenic effects that are associated with their use.
Biochemical and Physiological Effects:
This compound compounds have been shown to produce a range of physiological and biochemical effects. These include changes in heart rate and blood pressure, as well as alterations in body temperature and respiration. Additionally, this compound compounds have been shown to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds in lab experiments is their ability to produce consistent and predictable effects. This makes them useful for studying the mechanisms of action of hallucinogenic drugs and for developing new treatments for psychiatric disorders. However, one limitation of using this compound compounds in lab experiments is their potential for toxicity and adverse effects. This can make it difficult to study their effects in vivo, and may limit their usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds. One area of interest is the development of new therapeutic agents based on the structure of this compound compounds. This could involve modifying the chemical structure of this compound compounds to produce compounds with improved therapeutic properties and reduced toxicity. Additionally, future research could focus on the development of new methods for detecting and quantifying this compound compounds in biological samples, which could help to improve the accuracy of drug testing and monitoring. Finally, future research could focus on the development of new treatments for this compound-related toxicity and adverse effects, which could help to reduce the harm associated with their use.
Wissenschaftliche Forschungsanwendungen
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine compounds have been the subject of scientific research due to their potential therapeutic applications. Some studies have shown that this compound compounds have anti-inflammatory and analgesic properties, which could make them useful in the treatment of chronic pain and other inflammatory conditions. Additionally, this compound compounds have been shown to have potential as antipsychotic agents, which could make them useful in the treatment of schizophrenia and other psychotic disorders.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-22(24)19-5-2-15(3-6-19)13-20-7-9-21(10-8-20)14-18-12-16-1-4-17(18)11-16/h1-6,16-18H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWPXXNQWMMZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3944339.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B3944347.png)
![5,6-dichloro-2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3944353.png)

![2-[5-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-4-nitrophenol](/img/structure/B3944360.png)


![2-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazole](/img/structure/B3944381.png)
![propyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B3944383.png)
![4-bromo-2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3944385.png)



![4-ethoxy-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3944409.png)